molecular formula C17H24N6O2 B2612046 N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1706105-49-8

N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2612046
CAS No.: 1706105-49-8
M. Wt: 344.419
InChI Key: SJWXBNPNXSXBAI-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a tert-butyl carboxamide group and a 1,2,4-oxadiazole ring linked to a pyrazine moiety. This structure combines pharmacophoric elements known for their roles in drug discovery: the piperidine scaffold contributes conformational rigidity, the 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, and the pyrazine group may improve solubility and target interaction .

Properties

IUPAC Name

N-tert-butyl-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-17(2,3)21-16(24)23-8-4-5-12(11-23)9-14-20-15(22-25-14)13-10-18-6-7-19-13/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWXBNPNXSXBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing particularly on its pharmacological effects.

Synthesis

The synthesis of N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide involves a multi-step process typically starting from readily available piperidine derivatives and pyrazine-based intermediates. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine have shown activity against various bacterial strains and fungi.

CompoundActivityReference
N-(tert-butyl)-3-(oxadiazol) derivativeSignificant against Staphylococcus aureus
Pyrazine derivativesActive against Escherichia coli

Anti-Tubercular Activity

A study focusing on the design of novel anti-tubercular agents highlighted that compounds with similar structures demonstrated promising activity against Mycobacterium tuberculosis. The IC50 values for some derivatives ranged from 1.35 to 2.18 μM, indicating a strong potential for further development.

CompoundIC50 (μM)Reference
Compound 6a1.35
Compound 6e2.18

The biological activity of N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine is believed to involve interaction with specific biological targets such as enzymes or receptors. For example, compounds with oxadiazole and piperidine structures often interact with bacterial ribosomes or inhibit key metabolic pathways in pathogens.

Case Studies

Recent studies have utilized molecular docking simulations to predict the binding affinities of this compound to various targets. These studies suggest that the compound may act as a competitive inhibitor in specific enzyme pathways critical for microbial survival.

Toxicity and Safety

Preliminary cytotoxicity assays have indicated that derivatives of this compound are generally non-toxic to human cell lines (e.g., HEK293), which is a positive indicator for their potential therapeutic use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Replacement of pyrazine (target compound) with fluorophenyl (C22) or pyridine () alters electronic properties and target selectivity. For example, C22’s fluorophenyl group enhances hydrophobic interactions with Mycobacterium tuberculosis InhA, contributing to its anti-TB efficacy .
  • Biological Activity : The absence of a bulky tert-butyl group in C22 may improve binding pocket accommodation, whereas the tert-butyl in the target compound could enhance metabolic stability .

Pharmacokinetic and Toxicity Profiles

Table 2: ADMET Comparison of Oxadiazole-Containing Analogues

Compound Solubility (LogS) Hepatotoxicity CYP Inhibition BBB Permeability Reference
C22 (Fluorophenyl analog) -4.5 (Moderate) Yes CYP2C19, CYP3A4 Low
Target Compound (Pyrazine analog) -3.8 (Theoretical) Predicted No N/A Moderate (Pyrazine effect)
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) -3.2 (High) No CYP2D6 High

Key Observations :

  • C22’s hepatotoxicity risk (observed in vitro) contrasts with the target compound’s hypothetical profile, where the tert-butyl group and pyrazine could reduce reactive metabolite formation .

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